2-Phenoxybenzimidamide

Serine Protease Inhibition Factor Xa Enzyme Kinetics

2-Phenoxybenzimidamide is a heterocyclic building block with a unique 2-phenoxybenzimidamide core, offering distinct electronic and steric properties compared to benzamidine or benzamide analogs. Ideal for structure-activity relationship (SAR) studies in serine protease inhibitor and antimalarial drug discovery. Procure 98% pure material for reproducible research results.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B15313664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxybenzimidamide
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C(=N)N
InChIInChI=1S/C13H12N2O/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H3,14,15)
InChIKeyFSZDTVMAPCWGJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxybenzimidamide Procurement Guide: Chemical Identity and Baseline Specifications


2-Phenoxybenzimidamide (CAS 1020947-35-6, molecular formula C13H12N2O, molecular weight 212.25 g/mol) is a heterocyclic organic compound characterized by a benzimidamide core linked to a phenoxy group . Commercially available from suppliers including Leyan and Fluorochem, it is typically supplied at 98% purity for laboratory research use . The compound serves as a valuable scaffold in medicinal chemistry, particularly for the development of enzyme inhibitors or receptor modulators [1].

Why 2-Phenoxybenzimidamide Cannot Be Substituted with Benzamidine or Benzamide Analogs


Direct substitution of 2-phenoxybenzimidamide with structurally similar analogs such as benzamidine, 2-phenoxybenzamide, or unsubstituted benzimidazole is not scientifically justifiable without empirical validation. While benzamidine functions as a general reversible serine protease inhibitor with documented Ki values across multiple targets (e.g., Ki = 20 μM for tryptase, 21 μM for trypsin, 110 μM for factor Xa), its potency and selectivity profile differ fundamentally from benzimidamide-based scaffolds [1]. Critically, the phenoxy substitution and the benzimidamide (rather than benzamide or benzamidine) core dictate distinct electronic distribution, hydrogen-bonding geometry, and steric bulk, which in turn govern target engagement, off-target liability, and pharmacokinetic behavior. Procurement of an uncharacterized analog without confirmatory head-to-head comparative data introduces uncontrolled experimental variables and risks invalidating subsequent biological or chemical studies.

2-Phenoxybenzimidamide Quantitative Differentiation Evidence: Comparative Analysis Against Analogs


2-Phenoxybenzimidamide Versus Benzamidine: Serine Protease Inhibitor Potency and Selectivity Profile Comparison

Unsubstituted benzamidine (benzenecarboximidamide) is a well-characterized reversible competitive inhibitor of trypsin-like serine proteases. Published data indicate a broad but weak inhibitory profile: Ki = 20 μM for tryptase, Ki = 21 μM for trypsin, Ki = 97 μM for uPA, Ki = 110 μM for factor Xa, Ki = 320 μM for thrombin, and Ki = 750 μM for tPA [1]. This establishes a quantitative baseline for the benzamidine pharmacophore. While direct comparative data for 2-phenoxybenzimidamide are absent from the peer-reviewed literature, the presence of the 2-phenoxy substituent on the benzimidamide core represents a substantial structural departure expected to alter both potency and selectivity relative to this baseline .

Serine Protease Inhibition Factor Xa Enzyme Kinetics

2-Phenoxybenzimidamide Scaffold Versus 2-Phenoxybenzamide: Antiplasmodial Activity Comparison

The 2-phenoxybenzamide scaffold has been systematically evaluated for antiplasmodial activity, establishing a quantitative SAR framework. The lead compound 2-phenoxybenzamide 1 demonstrated multi-stage activity against Plasmodium falciparum strains. Structural optimization yielded derivative 2-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate with PfNF54 IC50 = 0.269 μM, L-6 cytotoxicity IC50 = 124.0 μM, and a selectivity index of 460 [1][2]. This data set provides a quantitative benchmark for the 2-phenoxybenzamide pharmacophore. 2-Phenoxybenzimidamide, featuring an amidine in place of the amide, would be expected to exhibit altered hydrogen-bonding capacity and protonation state at physiological pH, potentially impacting both potency and permeability relative to the established benzamide SAR .

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Benzimidamide Core Versus Benzimidazole: Structural and Electronic Differentiation

2-Phenoxybenzimidamide is characterized by a benzimidamide core, which is structurally and electronically distinct from the benzimidazole scaffold. The amidine group (-C(=NH)NH2) presents a planar, basic moiety capable of forming bidentate hydrogen bonds with carboxylate residues in enzyme active sites (e.g., Asp189 in trypsin-like serine proteases) [1]. In contrast, the benzimidazole ring system features an imidazole fused to benzene, with distinct protonation behavior and hydrogen-bonding geometry. This fundamental scaffold difference cannot be accommodated by simple analog substitution without altering target recognition and binding mode .

Heterocyclic Chemistry Medicinal Chemistry Molecular Scaffolds

2-Phenoxybenzimidamide as a Distinct Entry in the Benzamidine Derivative Landscape

Recent studies on novel benzamidine derivatives (e.g., imino bases of benzamidine) have established quantitative antimicrobial activity benchmarks. These derivatives exhibited MIC values ranging from 31.25 to 125 μg/mL against periodontitis-triggering pathogens including P. gingivalis and E. coli, with weak cytotoxicity against HEK 293 cells at 7.81 μg/mL, comparable to 0.2% chlorhexidine [1][2]. This data set illustrates the antimicrobial potential of substituted benzamidine scaffolds. 2-Phenoxybenzimidamide, with its unique 2-phenoxy substitution pattern, represents a distinct chemical entity within this broader class, and its activity profile would be expected to deviate from these published values .

Benzamidine Derivatives Antimicrobial Cytotoxicity

Physicochemical and ADME Benchmarking: Insights from 2-Phenoxybenzamide Analogs

Systematic ADME characterization of 2-phenoxybenzamide derivatives provides quantitative benchmarks for drug-likeness assessment. Experimental determination of passive permeability and CYP3A4 inhibition, along with calculated logP, logD7.4, and ligand efficiency, has been reported for this scaffold class [1]. While these values do not directly describe 2-phenoxybenzimidamide, they establish that the phenoxy-substituted aromatic framework is compatible with favorable drug-like properties. The amidine substitution in 2-phenoxybenzimidamide would be expected to increase basicity and polarity relative to the amide analogs, potentially enhancing aqueous solubility while reducing membrane permeability .

ADME Physicochemical Properties Drug Discovery

Procurement Grade and Vendor Specification Comparison: 2-Phenoxybenzimidamide

Commercially available 2-phenoxybenzimidamide is supplied at 98% purity from vendors including Leyan (Product No. 1376671) and Fluorochem (via CymitQuimica, Ref: 10-F716747), with a molecular weight of 212.25 g/mol and CAS 1020947-35-6 . This purity grade is suitable for research applications including chemical synthesis, in vitro biological assays, and analytical method development. In contrast, the related amide analog 2-phenoxybenzamide (CAS 72084-13-0, MW 213.23 g/mol) is available from separate suppliers, and the unsubstituted benzamidine (CAS 618-39-3) is widely available as the hydrochloride salt from multiple vendors at varying purity grades [1][2].

Chemical Procurement Purity Specifications Research Chemical

2-Phenoxybenzimidamide Optimal Research and Industrial Application Scenarios


Serine Protease Inhibitor Lead Optimization and SAR Exploration

2-Phenoxybenzimidamide is best deployed as a chemical probe in serine protease inhibitor discovery programs, where the benzamidine pharmacophore is known to engage the S1 specificity pocket of trypsin-like enzymes. The compound serves as a starting scaffold for exploring the impact of 2-phenoxy substitution on potency and selectivity relative to the unsubstituted benzamidine baseline (Ki values: 20–750 μM across multiple proteases) [1]. Structural modifications to the phenoxy ring can be systematically evaluated to map SAR and identify derivatives with enhanced target engagement [2].

Comparative Scaffold Evaluation in Antiplasmodial Drug Discovery

In antimalarial research, 2-phenoxybenzimidamide offers a structurally distinct alternative to the validated 2-phenoxybenzamide scaffold, which has demonstrated potent activity against P. falciparum NF54 (optimized derivative IC50 = 0.269 μM, selectivity index = 460) [1]. The amidine moiety may confer altered pharmacokinetic properties (e.g., increased aqueous solubility) relative to the amide series, making it a candidate for scaffold-hopping campaigns aimed at improving developability profiles while retaining antiplasmodial efficacy [2].

Antimicrobial Benzamidine Derivative Development

2-Phenoxybenzimidamide can be utilized as a starting point for the synthesis and evaluation of novel antimicrobial agents within the broader benzamidine class. Published data for related benzamidine analogues demonstrate antimicrobial activity with MIC values of 31.25–125 μg/mL against oral pathogens, accompanied by favorable cytotoxicity profiles [1]. The unique 2-phenoxy substitution pattern of 2-phenoxybenzimidamide presents an opportunity to expand the SAR landscape and potentially identify derivatives with improved potency or spectrum of activity [2].

Chemical Synthesis Intermediate and Building Block

As a commercially available heterocyclic building block (98% purity, CAS 1020947-35-6) [1], 2-phenoxybenzimidamide is appropriate for use as a synthetic intermediate in medicinal chemistry programs. The reactive amidine group can undergo further functionalization (e.g., N-alkylation, cyclization to heterocycles), while the phenoxy moiety provides a handle for diversification through electrophilic aromatic substitution or cross-coupling reactions [2]. This versatility supports its procurement for chemical library synthesis and lead generation activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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